1-[2-(2,4-Dichlorophenyl)butyl]imidazole;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[2-(2,4-Dichlorophenyl)butyl]imidazole;nitric acid involves several key steps. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia . Another method is the Wallach synthesis, which uses alpha-halo ketones and ammonia . Industrial production often employs these methods due to their efficiency and scalability.
Chemical Reactions Analysis
1-[2-(2,4-Dichlorophenyl)butyl]imidazole;nitric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated imidazole derivatives.
Scientific Research Applications
1-[2-(2,4-Dichlorophenyl)butyl]imidazole;nitric acid has a wide range of applications in scientific research:
Mechanism of Action
The antifungal activity of 1-[2-(2,4-Dichlorophenyl)butyl]imidazole;nitric acid is primarily due to its interference with the biosynthesis of ergosterol, a key component of fungal cell membranes . By inhibiting ergosterol synthesis, the compound disrupts the integrity and function of the fungal cell membrane, leading to cell death . The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase .
Comparison with Similar Compounds
1-[2-(2,4-Dichlorophenyl)butyl]imidazole;nitric acid is similar to other imidazole derivatives, such as miconazole nitrate and clotrimazole . it is unique in its specific substitution pattern and its combination with nitric acid, which enhances its antifungal activity . Other similar compounds include:
Miconazole nitrate: Used for treating fungal infections, particularly in dermatology.
Clotrimazole: Another antifungal agent used in various topical formulations.
Properties
CAS No. |
58831-27-9 |
---|---|
Molecular Formula |
C13H15Cl2N3O3 |
Molecular Weight |
332.18 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)butyl]imidazole;nitric acid |
InChI |
InChI=1S/C13H14Cl2N2.HNO3/c1-2-10(8-17-6-5-16-9-17)12-4-3-11(14)7-13(12)15;2-1(3)4/h3-7,9-10H,2,8H2,1H3;(H,2,3,4) |
InChI Key |
FGFKATDRKWHMEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.